Cas no 17764-91-9 (propiophenone, 3'-bromo-2'-hydroxy-,)

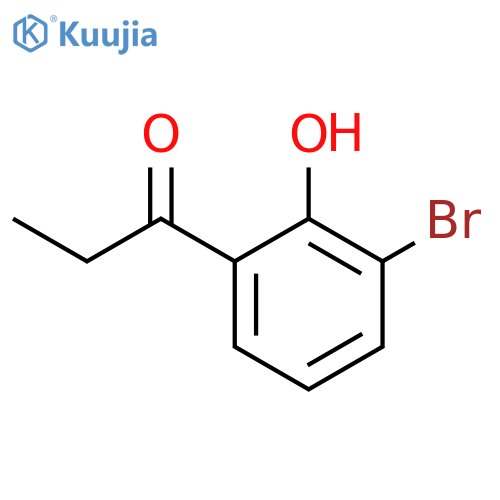

17764-91-9 structure

商品名:propiophenone, 3'-bromo-2'-hydroxy-,

CAS番号:17764-91-9

MF:C9H9O2Br

メガワット:C9H9BrO2

CID:865565

propiophenone, 3'-bromo-2'-hydroxy-, 化学的及び物理的性質

名前と識別子

-

- propiophenone, 3'-bromo-2'-hydroxy-,

- 1-(3-bromo-2-hydroxyphenyl)propan-1-one

-

計算された属性

- せいみつぶんしりょう: 227.97857

じっけんとくせい

- PSA: 37.3

propiophenone, 3'-bromo-2'-hydroxy-, 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015030925-250mg |

3'-Bromo-2'-hydroxypropiophenone |

17764-91-9 | 97% | 250mg |

484.80 USD | 2021-06-17 | |

| Alichem | A015030925-1g |

3'-Bromo-2'-hydroxypropiophenone |

17764-91-9 | 97% | 1g |

1,549.60 USD | 2021-06-17 | |

| Alichem | A015030925-500mg |

3'-Bromo-2'-hydroxypropiophenone |

17764-91-9 | 97% | 500mg |

782.40 USD | 2021-06-17 |

propiophenone, 3'-bromo-2'-hydroxy-, 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

17764-91-9 (propiophenone, 3'-bromo-2'-hydroxy-,) 関連製品

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬